molecular formula C15H10O6 B1673270 Kaempferol CAS No. 520-18-3

Kaempferol

Cat. No. B1673270
CAS RN: 520-18-3
M. Wt: 286.24 g/mol
InChI Key: IYRMWMYZSQPJKC-UHFFFAOYSA-N
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Patent
US08778882B2

Procedure details

The enhancement of calcium deposition between kaempferol and ipripfavone were compared. Test samples and their adding manner were same as Experiment 4. Calcium deposition amount was measured by usual method using “Calcium C Test Wako” (commercialized by Wako Pure Chemical Industries, Osaka, Japan); briefly, cultured cells were washed with 1 ml of Dulbecco phosphate buffer saline three times after removing the medium. To the resultant was added 0.5 ml of 2N hydrochloric acid to resolve deposited calcium. To 5 μl of the resolving solution were added 0.5 ml of 0.88M monoethanolamine buffer (pH11) and 0.05 ml of 0.63 mM o-cresolphthalein complexone solution (binding to calcium ion to form chelate complex) containing 69 mM 8-quinolinol and mixed, Calcium amount per one hole of the plate was calculated by measuring absorbance 570 nm of the resultants and standardizing with a standard calcium solution. The result of comparison with kaempferol and ipriflavone was shown in FIG. 2. The result of only ethanol treatment as a negative control is also shown in FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Ca].[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1>>[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1.[CH3:8][CH:9]([O:19][C:15]1[CH:14]=[CH:13][C:12]2[C:10](=[O:11])[C:9]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:8][O:18][C:17]=2[CH:16]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Test samples and their adding manner
WASH
Type
WASH
Details
briefly, cultured cells were washed with 1 ml of Dulbecco phosphate buffer saline three times
CUSTOM
Type
CUSTOM
Details
after removing the medium
ADDITION
Type
ADDITION
Details
To the resultant was added 0.5 ml of 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
To 5 μl of the resolving solution were added 0.5 ml of 0.88M monoethanolamine buffer (pH11) and 0.05 ml of 0.63 mM o-cresolphthalein complexone solution (binding to calcium ion to form chelate complex)
ADDITION
Type
ADDITION
Details
containing 69 mM 8-quinolinol
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
Name
Type
product
Smiles
CC(C)OC=1C=CC2=C(C1)OC=C(C2=O)C=3C=CC=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.